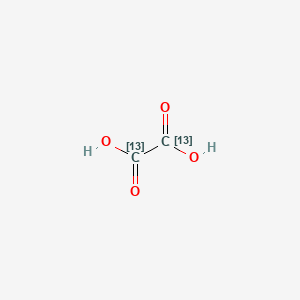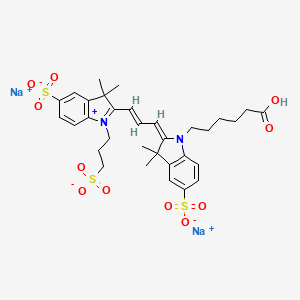
Trisulfo-Cy3-acid (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisulfo-Cy3-acid (disodium) is a derivative of the Cyanine3 (Cy3) dye, characterized by the presence of three sulfonate groups. This modification enhances its water solubility, making it a valuable tool in various scientific applications, particularly in fluorescence-based techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trisulfo-Cy3-acid (disodium) typically involves the sulfonation of Cyanine3 dye. The process includes the introduction of sulfonate groups to the Cy3 dye molecule under controlled conditions. The reaction is usually carried out in an aqueous medium with the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions, including temperature and pH, are carefully monitored to ensure the efficient introduction of sulfonate groups without degrading the dye structure .
Industrial Production Methods: In industrial settings, the production of Trisulfo-Cy3-acid (disodium) follows similar principles but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Trisulfo-Cy3-acid (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the dye’s versatility .
Wissenschaftliche Forschungsanwendungen
Trisulfo-Cy3-acid (disodium) is widely used in scientific research due to its enhanced water solubility and fluorescence properties. Key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic research.
Industry: Applied in the development of fluorescent dyes for various industrial processes
Wirkmechanismus
The mechanism by which Trisulfo-Cy3-acid (disodium) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The presence of sulfonate groups enhances its solubility and stability in aqueous environments, facilitating its interaction with biological molecules and other targets .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cy3 (Me)COOH sodium: Another Cy3 dye derivative with sulfonate groups, but with different solubility and fluorescence characteristics.
Cy3 (Cyanine3) dye: The parent compound without sulfonate modifications, less water-soluble compared to Trisulfo-Cy3-acid (disodium).
Uniqueness: Trisulfo-Cy3-acid (disodium) stands out due to its enhanced water solubility and stability, making it more suitable for applications in aqueous environments. Its unique properties allow for more efficient labeling and detection in biological and chemical assays .
Eigenschaften
Molekularformel |
C32H38N2Na2O11S3 |
|---|---|
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
disodium;(2E)-1-(5-carboxypentyl)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C32H40N2O11S3.2Na/c1-31(2)24-20-22(47(40,41)42)13-15-26(24)33(17-7-5-6-12-30(35)36)28(31)10-8-11-29-32(3,4)25-21-23(48(43,44)45)14-16-27(25)34(29)18-9-19-46(37,38)39;;/h8,10-11,13-16,20-21H,5-7,9,12,17-19H2,1-4H3,(H3-,35,36,37,38,39,40,41,42,43,44,45);;/q;2*+1/p-2 |
InChI-Schlüssel |
LBKXGVTXCKNWJK-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


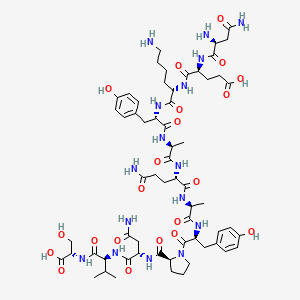

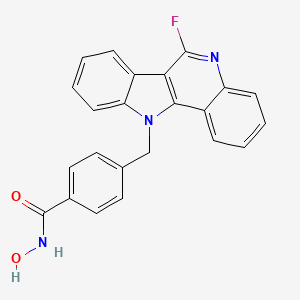

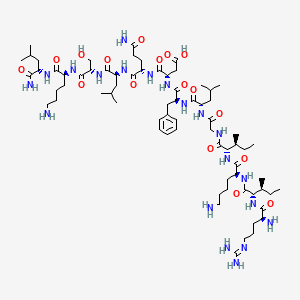

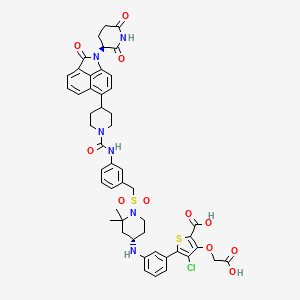
![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

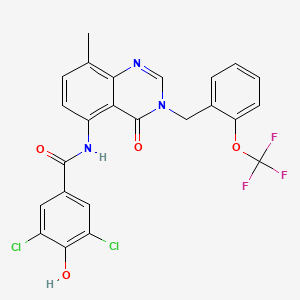
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
